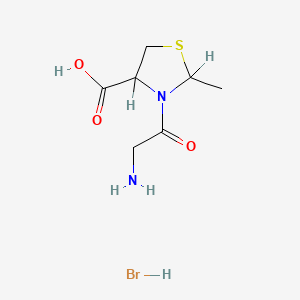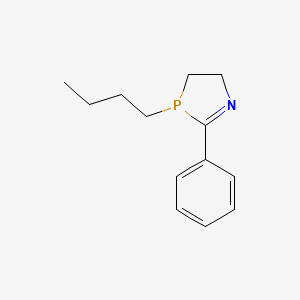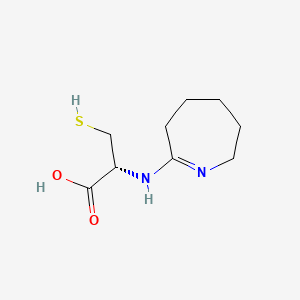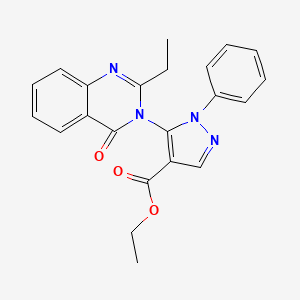
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide is a compound with significant potential in various scientific fields. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it valuable for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions. The reaction does not require any catalyst and can be performed at neutral pH .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of advanced techniques such as nano-catalysis and green chemistry can enhance the yield, purity, and selectivity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives with altered functional groups, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is employed in bioconjugation techniques to study and manipulate cellular processes.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the synthesis of valuable organic combinations and as a probe in drug design
Wirkmechanismus
The mechanism of action of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules, facilitating their study and manipulation. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethylthiazolidine-4-carboxylic acid
- Thiazolidin-4-one derivatives
Comparison: Compared to other thiazolidine derivatives, 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide exhibits unique stability and reactivity under physiological conditions. Its ability to form stable conjugates without requiring toxic catalysts or producing harmful by-products makes it particularly valuable for biomedical applications .
Eigenschaften
CAS-Nummer |
107321-77-7 |
|---|---|
Molekularformel |
C7H13BrN2O3S |
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
3-(2-aminoacetyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H12N2O3S.BrH/c1-4-9(6(10)2-8)5(3-13-4)7(11)12;/h4-5H,2-3,8H2,1H3,(H,11,12);1H |
InChI-Schlüssel |
HCDFXNFHHRKNRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(C(CS1)C(=O)O)C(=O)CN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)





![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)


